2-Naphthol-1,3,4,5,6,7,8-d7

Vue d'ensemble

Description

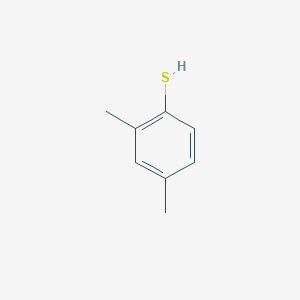

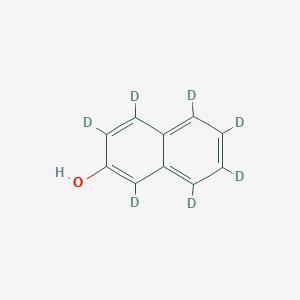

“2-Naphthol-1,3,4,5,6,7,8-d7” is a deuterium-labeled version of 2-Naphthol . It has a linear formula of C10D7HO and a molecular weight of 151.21 . It is used as a fluorescence probe to detect the presence of mucopolysaccharidosis .

Synthesis Analysis

2-Naphthol or β-naphthol is an important starting material in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .

Molecular Structure Analysis

2-Naphthol, or β-naphthol, is a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring .

Chemical Reactions Analysis

2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . Some reactions of 2-naphthol are explicable with reference to its tautomerism, which produces a small amount of the keto tautomer .

Physical And Chemical Properties Analysis

2-Naphthol is a colorless crystalline solid with a density of 1.280 g/cm³ . It has a melting point of 121 to 123 °C and a boiling point of 285 °C . It is soluble in simple alcohols, ethers, and chloroform .

Applications De Recherche Scientifique

Environmental Monitoring

2-Naphthol-1,3,4,5,6,7,8-d7 can be used as a tracer or internal standard in environmental studies to monitor the presence of naphthol compounds in various ecosystems. Its unique isotopic labeling allows for precise tracking and quantification in complex environmental samples, aiding in the assessment of pollution levels and the study of environmental degradation processes .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a stable isotopic label, which is crucial for drug metabolism studies. It helps in understanding the pharmacokinetics of naphthol-derived drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. This information is vital for drug development and safety evaluations .

Chemical Synthesis

2-Naphthol-1,3,4,5,6,7,8-d7 is a valuable reagent in synthetic chemistry, particularly in the synthesis of dyes, pigments, and fluorescent markers. Its deuterated form provides an advantage in mechanistic studies, where the effects of isotopic substitution on reaction rates and pathways can be observed .

Biomedical Imaging

As a fluorescent probe, 2-Naphthol-1,3,4,5,6,7,8-d7 can be utilized in biomedical imaging techniques. It can be used to detect specific biomolecules or to track biological processes in real-time, providing insights into cellular functions and disease mechanisms .

Material Science

In material science, this compound finds application in the development of advanced materials with specific optical properties. It can be incorporated into polymers or coatings to impart fluorescence or to modify the material’s response to light .

Catalysis Research

2-Naphthol-1,3,4,5,6,7,8-d7 can be used to study the mechanisms of catalytic reactions involving naphthol derivatives. Its isotopic labeling allows researchers to trace the reaction pathways and determine the role of naphthol in catalytic processes, which is essential for designing more efficient catalysts .

Mécanisme D'action

Target of Action

It’s known that 2-naphthol, the non-deuterated form of the compound, is a metabolite of naphthalene and is catalyzed by cytochrome p450 (cyp) isozymes . These enzymes play a crucial role in the metabolism of various substances in the body.

Mode of Action

2-naphthol, its non-deuterated form, is known to participate in various organic transformations due to its electron-rich aromatic framework with multiple reactive sites . This allows it to be utilized in several kinds of organic reactions, leading to the formation of several organic molecules with potent biological properties .

Biochemical Pathways

2-naphthol, its non-deuterated form, is known to be involved in the synthesis of diverse n/o-containing heterocyclic frameworks through multicomponent reaction approaches .

Pharmacokinetics

The deuterium atoms in the compound could potentially alter its pharmacokinetic properties, as deuterium substitution can impact the metabolic stability and half-life of a compound .

Result of Action

It’s known that 2-naphthol, its non-deuterated form, is used in the synthesis of various organic molecules with potent biological properties .

Safety and Hazards

Orientations Futures

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

Propriétés

IUPAC Name |

1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZRIHNYRIHIV-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583912 | |

| Record name | (~2~H_7_)Naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthol-1,3,4,5,6,7,8-d7 | |

CAS RN |

78832-54-9 | |

| Record name | (~2~H_7_)Naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78832-54-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)